molecular formula C6H11NO2 B076483 4,4-Dimethoxybutyronitrile CAS No. 14618-78-1

4,4-Dimethoxybutyronitrile

Cat. No. B076483
CAS RN: 14618-78-1
M. Wt: 129.16 g/mol
InChI Key: XJHNCGVHPLDMRK-UHFFFAOYSA-N
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Description

4,4-Dimethoxybutyronitrile is a chemical compound utilized as a synthetic building block in various organic synthesis processes. It incorporates a masked aldehyde carbonyl group and a terminal alkyne within a four-carbon chain, making it a versatile synthon for the synthesis of heterocyclic compounds, functionalized alkenes, and several classes of biomolecules, including carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).

Synthesis Analysis

The efficient synthesis of 4,4-Dimethoxybutyronitrile involves key intermediates and steps that enable its application in complex organic synthesis. This synthesis is crucial for developing tandem benzannulation/cyclization strategies, particularly in the formation of highly substituted indoles (Deng, Wang, & Danheiser, 2015).

Molecular Structure Analysis

The molecular structure of derivatives and related compounds has been characterized by spectroscopic techniques and crystallographic studies. For instance, the structure elucidation of 2-Amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile provides insights into the molecular configuration, which can be related to the structural aspects of 4,4-Dimethoxybutyronitrile (Sharma et al., 2022).

Chemical Reactions and Properties

While specific reactions and properties of 4,4-Dimethoxybutyronitrile itself are not directly available, studies on similar compounds, like electrosynthesis and characterization of poly(1,3-dimethoxybenzene), provide a basis for understanding the chemical behavior and potential reactions (Martínez et al., 1998). These reactions highlight the role of methoxy groups and their influence on the chemical properties of the synthesized polymers.

Physical Properties Analysis

The physical properties, such as solubility and conductivity, are critical for understanding the application scope of 4,4-Dimethoxybutyronitrile. Though direct data on 4,4-Dimethoxybutyronitrile is scarce, research on related compounds can provide insights. For example, the synthesis and properties of poly(3,4-dimethoxythiophene) give information on the polymer's amorphous nature and electrical conductivity, which may correlate with the physical attributes of 4,4-Dimethoxybutyronitrile-based polymers (Hagiwara et al., 1989).

Chemical Properties Analysis

The chemical properties such as reactivity and stability under different conditions are essential for employing 4,4-Dimethoxybutyronitrile in synthesis. While direct studies on 4,4-Dimethoxybutyronitrile are limited, analogous chemical compounds' studies, like the electrosynthesis of 4-methylesculetin, can offer comparative insights into its chemical behavior and potential reactivity patterns (Salehzadeh, Nematollahi, & Rafiee, 2011).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It's used in the synthesis of 2-Substituted 3-Cyanopyrroles, important in the total synthesis of compounds like danaidal and suffrutine A (Wiest & Bach, 2016).

  • Building Block for Biomolecules : 4,4-Dimethoxybut-1-yne, derived from 4,4-Dimethoxybutyronitrile, serves as a key intermediate in the synthesis of diverse biomolecules, including carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).

  • Electrochemical Studies : The electrochemical oxidation of derivatives like 4,4′-dimethoxychalcone has been studied for the formation of semiconducting oligomers, indicating its potential in electronic applications (Aribi et al., 2016).

  • Antioxidant and Anti-inflammatory Activities : Research has been conducted on related compounds like 4,4'-biphenol and 2,2'-biphenol, derived from similar processes, for their antioxidant and anti-inflammatory properties (Murakami et al., 2009).

  • Nonlinear Optical Properties : Studies on novel Y-type polyurethanes containing 4,4′-dimethoxybenzene derivatives show potential in nonlinear optical applications due to their high thermal stability and optical properties (Lee et al., 2004; Lee, Kim, Jung, & Park, 2007).

  • Optoelectronic Applications : It has been used in the generation of thermoreversible materials based on epoxy matrices modified with liquid crystals, indicating its utility in smart materials for optoelectronic applications (Tercjak, Serrano, & Mondragon, 2006).

  • Chemosensitive Properties : Its derivatives, such as 4,4′-dimethoxy-2,2′-bipyrrole, have been studied for chemosensitive properties, particularly in detecting gaseous HCl and in the development of pH-dependent biosensors (Kronďák, Broncová, Anikin, Merz, & Mirsky, 2006).

Safety And Hazards

4,4-Dimethoxybutyronitrile is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,4-dimethoxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-8-6(9-2)4-3-5-7/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHNCGVHPLDMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065796
Record name Butanenitrile, 4,4-dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxybutyronitrile

CAS RN

14618-78-1
Record name 4,4-Dimethoxybutanenitrile
Source CAS Common Chemistry
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Record name 4,4-Dimethoxybutyronitrile
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Record name Butanenitrile, 4,4-dimethoxy-
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Record name Butanenitrile, 4,4-dimethoxy-
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Record name 4,4-dimethoxybutyronitrile
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Record name 4,4-DIMETHOXYBUTYRONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JM Wahl, T Bach - The Journal of Organic Chemistry, 2016 - ACS Publications
The title compounds were prepared in a two-step sequence from 4,4-dimethoxybutyronitrile and the respective esters by Claisen condensation and subsequent Paal–Knorr pyrrole …
Number of citations: 17 pubs.acs.org
T Kambe, T Maruyama, M Nakano, Y Nakai… - Bioorganic & medicinal …, 2012 - Elsevier
A series of γ-lactam prostaglandin E 1 analogs bearing a 16-phenyl moiety in the ω-chain and aryl moiety in the α-chain were synthesized and biologically evaluated. Among the tested …
Number of citations: 9 www.sciencedirect.com
SA Lomenzo, JB Rhoden, S Izenwasser… - Journal of medicinal …, 2005 - ACS Publications
A series of aryl-substituted meperidine analogues was synthesized, and the binding affinities were determined at the DAT, SERT, and NET as well as at μ-opioid receptors. Generally …
Number of citations: 21 pubs.acs.org
T Kambe, T Maruyama, Y Nakai, H Yoshida… - Bioorganic & medicinal …, 2012 - Elsevier
To identify potent EP2/EP4 dual agonists with excellent subtype selectivity, a series of γ-lactam prostaglandin E analogs bearing a 16-phenyl ω-chain were synthesized and evaluated. …
Number of citations: 25 www.sciencedirect.com
MM Heravi, V Zadsirjan - Advances in Heterocyclic Chemistry, 2022 - Elsevier
Paal–Knorr (P–K) synthesis is an old name reaction in organic chemistry that generates either furans, pyrroles, or thiophenes, starting from 1,4-dicarbonyl compounds in acidic media. It …
Number of citations: 5 www.sciencedirect.com
K Ogura, G Tsuchihashi - Journal of the American Chemical …, 1974 - ACS Publications
A representative procedure is as follows. Benzo-nitrile (1.520 g, 14.8 mmol) was added to the THF solution of 2, generated from 1 (1.830 g, 14.8 mmol) by the action of sodium hydride (…
Number of citations: 46 pubs.acs.org
X Gu - 2010 - scholarworks.uno.edu
Meperidine has been shown to have potent binding affinity for serotonin transporters (SERT)(Ki= 41 nM) and be an inhibitor of serotonin reuptake. Based upon these pharmacological …
Number of citations: 1 scholarworks.uno.edu
MM Heravi, F Janati, V Zadsirjan - Monatshefte für Chemie-Chemical …, 2020 - Springer
The Knoevenagel condensation reaction is a prominent organic reaction commonly being utilized in the total synthesis of natural and biologically potent products as a vital and …
Number of citations: 55 link.springer.com
Z Khademi, MM Heravi - Tetrahedron, 2022 - Elsevier
The Claisen condensation involves the base-mediated reaction of an ester including α-hydrogen atom with a similar molecule to generate α,β-keto ester. In this review, we focused on …
Number of citations: 10 www.sciencedirect.com
JEB Rhoden - 2003 - search.proquest.com
A variety of potent analogues of meperidine have been synthesized and evaluated in vitro and in vivo as potential ligands for the cocaine binding site of the dopamine transporter. …
Number of citations: 2 search.proquest.com

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